LEUCOKININ IV

Neuropeptide biochemistry Structure–activity relationship Insect endocrinology

Leucokinin IV (LK IV) is an amidated octapeptide neurohormone (sequence DASFHSWG-NH₂; MW 904.9 Da) belonging to the leucokinin family originally isolated from the Madeira cockroach, Leucophaea maderae. Together with seven paralogous leucokinins (I–III, V–VIII), LK IV shares a conserved C-terminal FXSWG-amide motif but possesses a unique His⁵ residue and Ala² residue that differentiate its structural identity.

Molecular Formula C41H52N12O12
Molecular Weight 904.939
CAS No. 104958-72-7
Cat. No. B596583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEUCOKININ IV
CAS104958-72-7
Molecular FormulaC41H52N12O12
Molecular Weight904.939
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C41H52N12O12/c1-21(48-36(60)26(42)14-34(57)58)35(59)52-31(18-54)40(64)49-28(11-22-7-3-2-4-8-22)38(62)51-30(13-24-16-44-20-47-24)39(63)53-32(19-55)41(65)50-29(37(61)46-17-33(43)56)12-23-15-45-27-10-6-5-9-25(23)27/h2-10,15-16,20-21,26,28-32,45,54-55H,11-14,17-19,42H2,1H3,(H2,43,56)(H,44,47)(H,46,61)(H,48,60)(H,49,64)(H,50,65)(H,51,62)(H,52,59)(H,53,63)(H,57,58)/t21-,26-,28-,29-,30-,31-,32-/m0/s1
InChIKeyCEJTUUCZPGQQRP-PDJARTMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucokinin IV (CAS 104958-72-7) — Insect Neuropeptide for Diuresis & Visceral Muscle Research


Leucokinin IV (LK IV) is an amidated octapeptide neurohormone (sequence DASFHSWG-NH₂; MW 904.9 Da) belonging to the leucokinin family originally isolated from the Madeira cockroach, Leucophaea maderae [1]. Together with seven paralogous leucokinins (I–III, V–VIII), LK IV shares a conserved C-terminal FXSWG-amide motif but possesses a unique His⁵ residue and Ala² residue that differentiate its structural identity [1]. Leucokinin IV exhibits potent myotropic activity on the isolated cockroach hindgut and, in dipteran model systems, acts specifically on stellate cells of the Malpighian (renal) tubules via G protein-coupled receptor (GPCR)-mediated intracellular calcium mobilization to regulate transepithelial ion and fluid secretion [2].

Why Leucokinin IV Cannot Be Replaced by Other Leucokinin Paralogs


Despite sharing a common C-terminal pentapeptide motif (FXSWG-amide), individual leucokinin paralogs are not functionally interchangeable. The eight leucokinins isolated from L. maderae exhibit divergent N-terminal sequences that translate into measurable differences in hindgut myotropic potency, with threshold concentrations ranging over a tenfold span (from 2.8 × 10⁻¹¹ M for LK VIII to 2.0 × 10⁻¹⁰ M for LK I/III) [1]. More critically, receptor–ligand interaction studies across insect species have demonstrated that leucokinin paralogs do not activate cognate receptors uniformly: for example, only Anopheles leucokinins I and II—but not III—elicit a calcium rise when applied to the Drosophila leucokinin receptor [2]. Furthermore, antisera raised specifically against leucokinin IV exhibit a characteristic cross-species immunoreactivity fingerprint (positive in cockroach, cricket, and mosquito; negative in locust and honeybee) that cannot be replicated by antisera directed against other leucokinin paralogs [3]. These sequence-specific differences in potency, receptor activation, and immunological recognition make it essential for researchers to procure the exact paralog—Leucokinin IV—rather than a generic “leucokinin” when experimental reproducibility and comparability with published findings are required.

Quantitative Differentiation Evidence for Leucokinin IV (CAS 104958-72-7) Versus Closest Analogs


Unique Primary Sequence Differentiates Leucokinin IV from All Other Cockroach Leucokinins

Leucokinin IV possesses the sequence Asp-Ala-Ser-Phe-His-Ser-Trp-Gly-NH₂ (DASFHSWG-NH₂). Among the eight leucokinin paralogs isolated from Leucophaea maderae, position 2 is occupied by a unique alanine (Ala²) residue, whereas all other paralogs carry either proline (LK I, II, VII), glutamine (LK III), serine (LK V), glutamic acid/pyroglutamate (LK VI), or alanine in a different context (LK VIII has Gly-Ala- at positions 1–2, not Asp-Ala) [1]. Position 5 features a histidine (His⁵) that is shared only with leucokinin VI (pGlu-Ser-Ser-Phe-His-Ser-Trp-Gly-NH₂), but leucokinin VI differs by its N-terminal pyroglutamate block and two N-terminal serine residues [1][2]. This dual substitution pattern (Ala² + His⁵) makes the primary sequence of LK IV structurally unique within the L. maderae leucokinin family. The C-terminal pentapeptide core (FHSWG-NH₂) of LK IV therefore represents a distinct pharmacophore sub-type that differs from the FNSWG, FSSWG, and FYSWG cores found in other paralogs [1].

Neuropeptide biochemistry Structure–activity relationship Insect endocrinology

Hindgut Myotropic Threshold of Leucokinin IV Compared Across All Eight L. maderae Paralogs

In the isolated hindgut bioassay of Leucophaea maderae—the standard functional assay used for the original isolation and characterization of all cockroach leucokinins—synthetic leucokinin IV elicited a detectable contractile response at a minimum concentration of 1.6 × 10⁻¹⁰ M, identical to the threshold observed for the naturally occurring peptide [1]. This places LK IV in the mid-potency tier of the leucokinin family: it is 2.8-fold less potent than LK V (4.5 × 10⁻¹¹ M) and 3.1-fold less potent than LK VI (4.9 × 10⁻¹¹ M), but 5.7-fold more potent than LK VIII (2.8 × 10⁻¹¹ M being the most potent paralog) and 1.25-fold more potent than LK I/III (both 2.0 × 10⁻¹⁰ M) [1][2][3][4]. At the class level, all leucokinins I–IV produced a contractile response of 5–10% above spontaneous activity at 3 × 10⁻¹⁰ M, with a maximum response recorded at 2.1 × 10⁻⁷ M, and the excitation persisted for >60 minutes [5].

Visceral muscle pharmacology Insect myotropic peptide Cockroach hindgut bioassay

Anti-Leucokinin-IV Antiserum Defines a Unique Cross-Species Immunoreactivity Fingerprint

Polyclonal antisera raised specifically against leucokinin IV were used to systematically map leucokinin-like immunoreactivity across six insect species representing four orders [1]. Immunoreactive neurosecretory cells were detected in the pars intercerebralis of the cockroach Nauphoeta cinerea, the cricket Acheta domesticus, and the mosquito Aedes aegypti. However, no leucokinin-IV-like immunoreactivity was observed in the brain of the locust Schistocerca americana or the honeybee Apis mellifera, despite both species possessing leucokinin-immunoreactive neurosecretory cells in abdominal ganglia [1]. This species-specific central nervous system distribution pattern—positive in cockroach, cricket, and mosquito; negative in locust and honeybee—was confirmed by HPLC combined with ELISA in abdominal nerve cord extracts [1]. This differential immunoreactivity profile is unique to antisera generated against leucokinin IV and has been exploited as an experimental tool in multiple subsequent studies mapping leucokininergic neurons in Manduca sexta [2] and Aedes aegypti midgut [3].

Immunohistochemistry Comparative neuroanatomy Neuropeptide distribution

Leucokinin IV Selectively Elevates Calcium in Stellate Cells and Suppresses Transepithelial Potential Oscillations in Drosophila Malpighian Tubules

In acutely isolated Drosophila melanogaster Malpighian tubules, leucokinin-IV was used as a cell-type-specific pharmacological probe to dissect the cellular basis of transepithelial potential (TEP) oscillations [1]. Application of leucokinin-IV, which was known to increase intracellular calcium levels selectively in stellate cells—the secondary cell type of the tubule epithelium—completely suppressed the spontaneous TEP oscillations. In direct contrast, cardioacceleratory peptide 2b (CAP₂b), which elevates calcium specifically in principal cells (the primary transport-competent cell type), had no effect on the oscillations [1]. This result provided direct functional evidence that TEP oscillations originate from principal cell activity and are modulated by stellate cell calcium signaling, establishing leucokinin-IV as a precise tool for discriminating between principal cell- and stellate cell-mediated transport processes in the insect renal epithelium [1]. This cell-type specificity is consistent with earlier findings that leucokinins act on stellate cells through intracellular calcium to increase transcellular chloride conductance [2].

Epithelial ion transport Calcium signaling Malpighian tubule physiology

Tissue Selectivity of Leucokinins I–IV: 100–1000-Fold Hindgut Preference Over Foregut and Oviduct, with No Cardiac Activity

A direct comparative pharmacological study of leucokinins I–IV on four visceral muscle systems of Leucophaea maderae established a quantitative tissue selectivity profile that is characteristic of this paralog subset [1]. All four leucokinins (I–IV) produced a contractile response in the isolated hindgut at 3 × 10⁻¹⁰ M that was 5–10% above the mean level of spontaneous activity, with the maximum response for each peptide recorded at 2.1 × 10⁻⁷ M [1]. In contrast, both the foregut and the oviduct were 100- to 1000-fold less sensitive than the hindgut, requiring concentrations exceeding 10⁻⁸ M to elicit any detectable excitation [1]. The heart failed to give consistent responses to any of the four leucokinins [1]. Notably, this tissue selectivity pattern differs quantitatively from that of leucokinins V–VIII, which at the same test concentration (3 × 10⁻¹⁰ M) produced hindgut responses ranging from 2–20% above spontaneous activity—a wider response range that indicates greater paralog-to-paralog variability within the V–VIII subset [2]. Both subsets share the property that contractions persisted for >60 minutes and were evoked even after membrane depolarization with 158 mM potassium, confirming the existence of non-synaptic receptors in visceral muscle [1][2].

Visceral muscle pharmacology Tissue selectivity Insect myotropic peptide

Evidence-Backed Research Applications for Leucokinin IV (CAS 104958-72-7)


Calibrated Hindgut Myotropic Bioassay Reference Standard

Leucokinin IV serves as a mid-potency reference agonist (threshold 1.6 × 10⁻¹⁰ M) for the cockroach hindgut contractility assay, the historical gold-standard bioassay used to discover and characterize insect myotropic peptides. Its well-defined response magnitude (5–10% above spontaneous activity at 3 × 10⁻¹⁰ M) and protracted excitation duration (>60 minutes) provide a reproducible benchmark against which the potency and efficacy of novel synthetic kinin analogs, peptidomimetics, or species-specific leucokinin-like peptides can be quantitatively compared [1]. Researchers developing insect kinin receptor agonists or antagonists for pest control applications can use LK IV as a consistent positive control with a response window narrower than that of LK V–VIII (2–20%), reducing inter-experiment variability [2].

Stellate Cell-Specific Calcium Signaling Probe in Drosophila Renal Tubule Studies

In the Drosophila melanogaster Malpighian tubule model, leucokinin IV is the experimentally validated reagent of choice for selectively elevating intracellular calcium in stellate cells to dissect the cellular basis of epithelial chloride conductance and transepithelial transport. Its demonstrated ability to suppress transepithelial potential oscillations—a property not shared by principal cell-targeting peptides such as CAP₂b—makes it an indispensable pharmacological tool for studies investigating cell-type-specific signaling, ion channel regulation, and the functional genomics of insect renal function [3]. This application is directly relevant to research programs screening for insecticide targets in mosquito Malpighian tubules, where stellate cell-mediated chloride shunt pathways are of interest for vector control strategies.

Species-Specific Neuroanatomical Mapping Using Anti-Leucokinin-IV Immunohistochemistry

Antisera raised against leucokinin IV provide a uniquely characterized cross-species immunoreactivity fingerprint (cockroach⁺, cricket⁺, mosquito⁺, locust⁻, honeybee⁻ in brain neurosecretory cells) that has been validated by HPLC-ELISA confirmation of peptide identity in tissue extracts [4]. This validated antibody tool enables comparative neuroanatomists and insect endocrinologists to map leucokininergic neurons across diverse insect taxa with known specificity constraints, ensuring that negative staining results in locust or honeybee brain are interpreted as true absence of cross-reactive peptide rather than technical failure. This species-selectivity profile is particularly valuable for evolutionary developmental biology studies tracing the gain and loss of neuropeptide expression across insect orders.

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